![molecular formula C16H17N5O2S B5522249 ethyl 5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B5522249.png)
ethyl 5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves multiple steps, starting from basic chemical precursors to the final compound. A key step involves the acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione using acetic and propionic anhydride in the presence of perchloric acid, leading to the formation of pyrimidin-5-ium perchlorates. Subsequent reactions include hydrolysis and cyclocondensation with aromatic amine hydrochlorides to produce the final compound (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
Molecular Structure Analysis
The molecular structure of this compound, as determined through crystallography, reveals a complex arrangement of atoms with intramolecular N-H...O hydrogen bonds contributing to its stability. The rings formed by these hydrogen bonds are almost planar, indicating a specific spatial configuration that could influence its chemical behavior and reactivity (Wu, Zhu, Li, Ren, Li, & Yang, 2005).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including cyclocondensation with 1,3-dicarbonyl compounds to produce pyrazolo[3,4-b]pyridin-3-ones, demonstrating its reactivity towards different chemical groups and its potential as a precursor for synthesizing more complex molecules (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Physical Properties Analysis
While specific studies detailing the physical properties of ethyl 5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate are limited, analogous compounds provide insight into potential physical characteristics such as melting points, solubility, and crystalline structure, which are crucial for understanding its behavior in different environments.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with various reagents, functional group transformations, and the formation of Schiff bases, underline its versatility and potential for application in the synthesis of antimicrobial and anti-inflammatory agents (Narayana, Ashalatha, Raj, & Kumari, 2006). Its ability to undergo transformations and form stable products with biological activity highlights its significance in medicinal chemistry.
Scientific Research Applications
Fluorescent Molecule Development
The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been detailed. One of the compounds synthesized in this process was identified as a novel fluorescent molecule, offering potential as an attractive fluorophore due to its enhanced fluorescence intensity and numerous binding sites, suggesting its utility in biochemical assays and imaging applications (Wu et al., 2006).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these compounds, some exhibited higher anticancer activity compared to the reference drug doxorubicin, demonstrating the potential of such derivatives in cancer therapy (Hafez et al., 2016).
Novel Chemical Entities with Biological Activities
The synthesis and evaluation of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs have been developed, demonstrating that compounds within this series exhibit significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in the treatment of tuberculosis, with one compound in particular showing notable potency. The study showcases the utility of the compound in generating novel chemical entities with promising biological activities (Vavaiya et al., 2022).
Discovery of Apoptosis-Inducing Agents
Research into the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has led to the discovery of new apoptosis-inducing agents for breast cancer. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines, with several showing significant antiproliferative potential. This demonstrates the compound's role in the development of potential anticancer therapeutics (Gad et al., 2020).
Mechanism of Action
The mechanism of action of similar compounds has been explored in various studies. For instance, it has been reported that these compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
ethyl 5-amino-1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-23-16(22)10-7-20-21(13(10)17)14-12-9-5-3-4-6-11(9)24-15(12)19-8-18-14/h7-8H,2-6,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXANDYYIYVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCC4)SC3=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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